(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Beschreibung

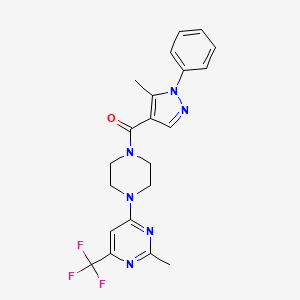

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a hybrid organic molecule featuring a pyrazole core substituted with methyl and phenyl groups, linked via a methanone bridge to a piperazine ring. The piperazine moiety is further substituted with a pyrimidine group bearing a trifluoromethyl (-CF₃) and methyl (-CH₃) group at the 6- and 2-positions, respectively.

Eigenschaften

IUPAC Name |

(5-methyl-1-phenylpyrazol-4-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N6O/c1-14-17(13-25-30(14)16-6-4-3-5-7-16)20(31)29-10-8-28(9-11-29)19-12-18(21(22,23)24)26-15(2)27-19/h3-7,12-13H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPXMOSIYRNRSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing a broad range of biological activities.

Mode of Action

The exact mode of action of this compound is currently unknown. It’s worth noting that compounds with similar structures have been found to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Biologische Aktivität

The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a notable member of the pyrazole and piperazine family, which has garnered attention due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and piperazine moieties. For instance, the synthesis can be achieved through:

- Formation of the Pyrazole Ring : Utilizing 5-methyl-1-phenyl-1H-pyrazole as a starting material.

- Piperazine Derivation : Introducing a piperazine group that includes a trifluoromethyl-substituted pyrimidine.

Characterization techniques such as NMR , FTIR , and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Potential

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. The mechanisms by which these compounds exert their effects include:

- Inhibition of Tumor Cell Proliferation : Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, docking studies suggest that it may interact effectively with human prostaglandin reductase (PTGR2) , which is implicated in inflammatory responses and cancer.

Case Studies

- Study on Antitumor Activity : A study conducted on various pyrazole derivatives showed that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against tumor cells compared to their non-substituted counterparts .

- Enzyme Interaction Analysis : Molecular docking simulations revealed that the compound binds favorably to PTGR2, suggesting potential as an anti-inflammatory agent as well .

Vergleich Mit ähnlichen Verbindungen

(1-Phenyl-1H-pyrazol-4-yl)methanol

- Structural Differences: The target compound replaces the hydroxyl group (-OH) of (1-phenyl-1H-pyrazol-4-yl)methanol with a ketone-linked piperazine-pyrimidine system.

- Functional Implications: The methanone bridge enhances lipophilicity (LogP ~3.2 vs. The absence of a hydroxyl group may reduce metabolic oxidation, enhancing stability .

Pyrimidine-Piperazine Hybrids

4-((4-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)-1-piperidinyl)methyl)phenyl Derivatives

- Structural Differences : Unlike the target compound’s pyrimidine, this analog features a benzimidazolone-piperidine system.

Data Table: Structural and Inferred Property Comparison

Key Research Findings and Implications

Trifluoromethyl Group Impact : The 6-CF₃ group on the pyrimidine enhances metabolic stability and binding affinity compared to chloro or methyl analogs, as seen in kinase inhibitors .

Piperazine Role : The piperazine linker improves solubility relative to rigid aromatic systems (e.g., benzimidazolone derivatives), balancing lipophilicity for bioavailability.

Pyrazole Substitution : The 5-methyl group on the pyrazole may reduce steric hindrance compared to bulkier substituents, favoring target engagement.

Q & A

Basic Research Questions

Q. How can synthetic yield be optimized for this compound given its multi-heterocyclic structure?

- Methodology : Use stepwise coupling of pyrazole and pyrimidine intermediates via a piperazine linker. Key steps include:

- Refluxing in polar aprotic solvents (e.g., dimethylformamide) to facilitate nucleophilic substitution at the pyrimidine C4 position .

- Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the methanone product .

- Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. What analytical techniques are critical for structural confirmation of this compound?

- Approach :

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., trifluoromethyl group at pyrimidine C6, phenyl group at pyrazole N1) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₂F₃N₇O) and detect isotopic patterns .

- FT-IR spectroscopy : Identify carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological screening?

- Experimental Design :

- Enzyme inhibition assays : Target kinases (e.g., PI3K, mTOR) due to the pyrimidine-piperazine scaffold’s affinity for ATP-binding pockets .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Solubility testing : Employ shake-flask method in PBS (pH 7.4) to assess bioavailability limitations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Strategy :

- Synthesize analogs with modified substituents (e.g., replace trifluoromethyl with cyano or methyl groups) and compare bioactivity .

- Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .

- Validate SAR via dose-response curves in functional assays (e.g., kinase inhibition) .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

- Analysis Framework :

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models to identify metabolic instability .

- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may reduce efficacy .

- Formulation optimization : Test co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance bioavailability .

Q. What computational methods are effective for predicting environmental stability and degradation pathways?

- Approach :

- Density functional theory (DFT) : Calculate bond dissociation energies to predict hydrolysis susceptibility (e.g., methanone linker) .

- Molecular dynamics simulations : Model interactions with environmental matrices (e.g., soil, water) to assess persistence .

- High-throughput degradation studies : Expose the compound to UV light and analyze degradation products via GC-MS .

Data Contradiction & Experimental Design

Q. How to address discrepancies in reported IC₅₀ values across different cell lines?

- Resolution Steps :

- Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Include positive controls (e.g., doxorubicin) in all experiments for cross-study comparison .

- Perform statistical analysis (e.g., ANOVA) to confirm significance of observed differences .

Q. What strategies mitigate synthetic impurities affecting biological data interpretation?

- Quality Control :

- Use preparative HPLC to remove trace intermediates/byproducts (>99% purity) .

- Characterize impurities via LC-MS and exclude batches with >1% contaminants .

- Validate purity in multiple solvent systems (e.g., acetonitrile/water vs. methanol/chloroform) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.